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Abstract
PF-06737007 is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor

developed by Pfizer for the potential treatment of pain. As a peripherally restricted molecule, it

is designed to minimize central nervous system (CNS) side effects. This technical guide

provides a comprehensive overview of the preclinical data available for PF-06737007, including

its mechanism of action, in vitro potency, selectivity, and pharmacokinetic profile. Detailed

methodologies for the key experiments are also presented to facilitate the replication and

extension of these findings. This document is intended to serve as a valuable resource for

researchers and drug development professionals interested in the therapeutic potential of pan-

Trk inhibition for pain management.

Introduction to Tropomyosin Receptor Kinases
(Trks) and Pain Signaling
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are high-

affinity receptors for neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived

Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1] The activation of these receptors,

particularly TrkA by NGF, plays a crucial role in the signaling pathways that mediate pain and

inflammation.[1] In chronic pain states, elevated levels of neurotrophins lead to the

sensitization of peripheral nociceptors, contributing to hyperalgesia and allodynia. Therefore,
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the inhibition of Trk signaling presents a promising therapeutic strategy for the management of

chronic pain.[1]

PF-06737007 was developed as a potent, selective, and peripherally restricted pan-Trk

inhibitor. Its design aims to block the activity of all three Trk receptors at the periphery, thereby

dampening pain signals at their source while avoiding the potential CNS-related adverse

effects associated with brain-penetrant Trk inhibitors.[1]

Mechanism of Action
PF-06737007 is an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-

binding pocket of the Trk receptors, it prevents the phosphorylation of the kinase and the

subsequent activation of downstream signaling pathways. This blockade of Trk signaling in

peripheral neurons is hypothesized to reduce the sensitization of nociceptors and thereby

produce an anti-hyperalgesic effect.
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Trk Signaling Pathway and Inhibition by PF-06737007
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Caption: Trk signaling pathway and its inhibition by PF-06737007.

Quantitative Data
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The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties

of PF-06737007.

Table 1: In Vitro Potency of PF-06737007

Target Assay Type IC50 (nM)

TrkA Biochemical (HTRF) 0.5

TrkB Biochemical (HTRF) 0.3

TrkC Biochemical (HTRF) 0.3

TrkA Cellular (pTrkA) 7.7

TrkB Cellular (pTrkB) 15

TrkC Cellular (pTrkC) 3.9

Data sourced from J Med Chem. 2018 Aug 9;61(15):6779-6800.[1]

Table 2: Kinase Selectivity of PF-06737007

Kinase % Inhibition at 1 µM

>200 Kinases < 50%

PF-06737007 was screened against a panel of over 200 kinases and showed minimal off-target

activity, highlighting its high selectivity for the Trk family. Data sourced from J Med Chem. 2018

Aug 9;61(15):6779-6800.[1]

Table 3: Preclinical Pharmacokinetic Profile of PF-06737007
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Species Route
Dose
(mg/kg)

Tmax (h)
Cmax
(ng/mL)

AUC
(ng.h/mL)

F (%)

Rat IV 1 - - 134 -

Rat PO 3 0.5 108 212 47

Dog IV 0.5 - - 145 -

Dog PO 1 0.8 62 165 76

Data sourced from J Med Chem. 2018 Aug 9;61(15):6779-6800.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on the descriptions in the primary literature and general knowledge of the techniques.

In Vitro Kinase Inhibition Assay (HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06737007
against purified Trk kinases.

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay was used to

measure the inhibition of TrkA, TrkB, and TrkC kinase activity.

Reagents:

Recombinant human TrkA, TrkB, or TrkC kinase domain.

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

ATP.

HTRF KinEASE™ kit (Cisbio) containing Eu³⁺-cryptate labeled anti-phosphotyrosine

antibody (donor) and streptavidin-XL665 (acceptor).

Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).
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PF-06737007 serially diluted in DMSO.

Procedure:

The kinase reaction is initiated by adding ATP to a mixture of the Trk enzyme and the

biotinylated substrate in the presence of varying concentrations of PF-06737007 or DMSO

vehicle control.

The reaction is incubated at room temperature for a specified time (e.g., 10-30 minutes).

The reaction is stopped by the addition of an EDTA-containing detection buffer, which also

contains the HTRF donor and acceptor reagents.

After a further incubation period (e.g., 60 minutes) at room temperature to allow for

antibody-antigen binding, the fluorescence is measured with excitation at 337 nm and dual

emission at 665 nm (acceptor) and 620 nm (donor).

The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) is calculated and

plotted against the inhibitor concentration to determine the IC50 value using a non-linear

regression model.[2][3][4][5][6]

Cellular Trk Phosphorylation Assay
Objective: To assess the ability of PF-06737007 to inhibit neurotrophin-induced Trk

phosphorylation in a cellular context.

Methodology: An assay to measure the phosphorylation of TrkA in response to NGF stimulation

in a suitable cell line (e.g., sensory neurons or engineered cell lines expressing TrkA).

Reagents:

Cell line expressing the target Trk receptor (e.g., primary dorsal root ganglion neurons or a

cell line such as PC12).

Cell culture medium.

Nerve Growth Factor (NGF) or other appropriate neurotrophin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15618037?utm_src=pdf-body
https://www.benchchem.com/product/b15618037?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2774622/
https://pdfs.semanticscholar.org/67f3/e353720902d8651ee8d857c824414601ef7c.pdf
https://www.researchgate.net/figure/HTRF-R-Kinase-Assay-Protocol_tbl1_41453621
https://www.domainex.co.uk/sites/default/files/2020-08/White%20paper_HTRF-based%20kinase%20assay%20for%20fragment%20screening%20and%20MOA%20studies.pdf
https://www.researchgate.net/publication/41453621_Development_of_a_HTRFR_Kinase_Assay_for_Determination_of_Syk_Activity
https://www.benchchem.com/product/b15618037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PF-06737007 serially diluted in DMSO.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: anti-phospho-Trk (pan-Tyr), anti-total Trk.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Procedure:

Cells are seeded in multi-well plates and grown to a suitable confluency.

Cells are serum-starved for a period (e.g., 2-4 hours) to reduce basal signaling.

Cells are pre-incubated with various concentrations of PF-06737007 or DMSO vehicle

control for a specified time (e.g., 1-2 hours).

Cells are then stimulated with a specific concentration of NGF (e.g., 25-100 ng/mL) for a

short period (e.g., 15 minutes) at 37°C.[7]

The stimulation is stopped by washing with ice-cold PBS and lysing the cells.

Protein concentration in the lysates is determined (e.g., using a BCA assay).

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane

(e.g., PVDF).

The membrane is blocked and then incubated with primary antibodies against phospho-

Trk and total Trk.

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

The signal is detected using a chemiluminescent substrate and an imaging system.

Band intensities are quantified, and the ratio of phospho-Trk to total Trk is calculated to

determine the IC50 for inhibition of cellular Trk phosphorylation.[8][9][10][11]
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In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of PF-06737007 in preclinical species.

Methodology: PF-06737007 is administered to rats and dogs via both intravenous (IV) and oral

(PO) routes, and plasma concentrations are measured over time.

Animals:

Male Sprague-Dawley rats.

Male Beagle dogs.

Procedure:

For IV administration, PF-06737007 is formulated in a suitable vehicle and administered

as a bolus dose.

For PO administration, PF-06737007 is formulated as a suspension or solution and

administered by oral gavage.

Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6,

8, and 24 hours).

Plasma is separated by centrifugation.

The concentration of PF-06737007 in plasma samples is determined using a validated LC-

MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Pharmacokinetic parameters (Cmax, Tmax, AUC, F%) are calculated using appropriate

software (e.g., Phoenix WinNonlin).

Assessment of Brain Penetration
Objective: To evaluate the extent to which PF-06737007 crosses the blood-brain barrier.

Methodology: The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound

plasma concentration ratio (Kp,uu) are determined in rats.
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Procedure:

Rats are dosed with PF-06737007.

At a specific time point post-dosing (e.g., at Tmax), animals are euthanized, and both

blood and brain tissue are collected.

Plasma is prepared from the blood samples.

Brain tissue is homogenized.

The concentration of PF-06737007 in both plasma and brain homogenate is measured by

LC-MS/MS.

The fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) is

determined using an in vitro method such as equilibrium dialysis.

Kp is calculated as the total concentration in the brain divided by the total concentration in

plasma.

Kp,uu is calculated as Kp * (fu,plasma / fu,brain). A low Kp,uu value indicates that the

compound is peripherally restricted.[12][13][14][15][16]
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Caption: Preclinical evaluation workflow for PF-06737007.

Logical Relationship of PF-06737007 Properties
High Potency

(Low nM IC50)

Therapeutic Goal:
Effective & Safe Pain Treatment

Efficacy in
Peripheral Tissues

High Selectivity
(>200 Kinases)

Reduced Off-Target
Side Effects

Peripheral Restriction
(Low Brain Penetration)

Minimized CNS
Side Effects

Good Oral Bioavailability
(Rat & Dog)

Suitable for
Oral Dosing

Click to download full resolution via product page

Caption: Key properties of PF-06737007 and their therapeutic implications.

Conclusion
PF-06737007 is a potent, selective, and orally bioavailable pan-Trk inhibitor with peripherally

restricted properties. The preclinical data strongly support its potential as a therapeutic agent

for the treatment of chronic pain by targeting the neurotrophin-Trk signaling axis in the

peripheral nervous system. The detailed experimental protocols provided in this guide offer a

framework for further investigation into the pharmacology of PF-06737007 and other pan-Trk

inhibitors. While the available data is promising, further studies, including clinical trials, would

be necessary to establish the safety and efficacy of PF-06737007 in humans. As of the writing

of this guide, no clinical trial data for PF-06737007 has been made publicly available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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